molecular formula C21H27N5O2S B2994375 3-methyl-7-(3-methylbenzyl)-8-((2-(piperidin-1-yl)ethyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 442865-08-9

3-methyl-7-(3-methylbenzyl)-8-((2-(piperidin-1-yl)ethyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2994375
CAS No.: 442865-08-9
M. Wt: 413.54
InChI Key: KWBJXRJLUHQAJP-UHFFFAOYSA-N
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Description

3-methyl-7-(3-methylbenzyl)-8-((2-(piperidin-1-yl)ethyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H27N5O2S and its molecular weight is 413.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

Research on similar compounds includes work on synthesizing derivatives with potential anticancer activities. For example, the synthesis of N-substituted indole derivatives and their evaluation against the MCF-7 human breast cancer cell line highlights the interest in purine and piperazine derivatives for therapeutic applications. These compounds are characterized for their ability to inhibit critical enzymes involved in cancer cell proliferation (Kumar & Sharma, 2022).

Antimycobacterial Activity

Another study focused on the design and synthesis of purine connected piperazine derivatives as novel inhibitors of Mycobacterium tuberculosis. This research aimed at disrupting the biosynthesis pathways essential for the bacterium's survival, indicating the role of purine derivatives in developing antimicrobial agents (Konduri et al., 2020).

Cardiovascular Activity

Purine-2,6-dione derivatives have also been synthesized and tested for their cardiovascular activities, including electrocardiographic and antiarrhythmic effects. Such studies demonstrate the potential of these compounds in developing treatments for cardiovascular disorders (Chłoń-Rzepa et al., 2004).

Enzyme Inhibition for Therapeutic Applications

Further research into purine derivatives includes their role as enzyme inhibitors, showcasing their potential in therapeutic applications such as dipeptidyl peptidase IV (DPP-IV) inhibition for managing conditions like diabetes (Mo et al., 2015).

Properties

IUPAC Name

3-methyl-7-[(3-methylphenyl)methyl]-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2S/c1-15-7-6-8-16(13-15)14-26-17-18(24(2)20(28)23-19(17)27)22-21(26)29-12-11-25-9-4-3-5-10-25/h6-8,13H,3-5,9-12,14H2,1-2H3,(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBJXRJLUHQAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2SCCN4CCCCC4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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